molecular formula C22H27N5O B12168122 N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12168122
M. Wt: 377.5 g/mol
InChI Key: UCWQBUFEXSOCEN-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is of particular interest due to its unique structure, which combines an indole moiety with a piperidine and pyrimidine ring, potentially offering a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole or piperidine derivatives.

    Substitution: Formation of substituted indole or piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors, including serotonin and melatonin receptors, potentially modulating their activity. The piperidine and pyrimidine rings may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its combination of indole, piperidine, and pyrimidine rings, which may confer a broader range of biological activities compared to other indole derivatives. This structural uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C22H27N5O/c1-16(2)14-26-13-9-18-19(7-3-8-20(18)26)25-21(28)17-6-4-12-27(15-17)22-23-10-5-11-24-22/h3,5,7-11,13,16-17H,4,6,12,14-15H2,1-2H3,(H,25,28)

InChI Key

UCWQBUFEXSOCEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

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